molecular formula C21H22N2O4S B7532857 N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide

N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B7532857
M. Wt: 398.5 g/mol
InChI Key: TXXCKMAFIMJIOZ-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as MMB or MMB-FUBINACA and belongs to the group of synthetic cannabinoids.

Mechanism of Action

MMB acts as a potent agonist for the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. The activation of these receptors by MMB leads to various physiological and behavioral effects, including analgesia, sedation, and hypothermia.
Biochemical and Physiological Effects
MMB has been reported to have various biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and produce antinociceptive effects in animal models. MMB has also been reported to have immunomodulatory effects and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MMB has several advantages for lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. However, MMB has several limitations. It is a synthetic compound, which means that it may have different pharmacological properties compared to natural cannabinoids. Additionally, the synthesis method of MMB is complex and requires expertise in organic chemistry.

Future Directions

There are several future directions for the research on MMB. One direction is to investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is to investigate its effects on the immune system and its potential applications in autoimmune diseases. Further studies are also needed to investigate the safety and toxicity of MMB. Finally, the development of more efficient and cost-effective synthesis methods for MMB could facilitate its use in scientific research.
Conclusion
In conclusion, MMB is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It is a potent and selective agonist for the CB1 and CB2 receptors and has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system. While MMB has several advantages for lab experiments, it also has limitations, and further studies are needed to investigate its potential therapeutic applications and safety.

Synthesis Methods

MMB is synthesized through a multi-step process that involves the reaction of 4-(4-fluorobenzyl)-1H-indole with N-methyl-N-(5-methylfuran-2-yl) methylamine. The resulting intermediate is then reacted with methyl phenyl sulfone to produce MMB. The synthesis method of MMB is complex and requires expertise in organic chemistry.

Scientific Research Applications

MMB has gained attention in scientific research due to its potential pharmacological properties. It has been reported to have high affinity and potency for the cannabinoid receptors CB1 and CB2. MMB has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications.

Properties

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-16-9-12-19(27-16)15-22(2)21(24)17-10-13-20(14-11-17)28(25,26)23(3)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXCKMAFIMJIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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